3,4-Dichloro-2'-iodobenzophenone
Overview
Description
3,4-Dichloro-2’-iodobenzophenone is a synthetic chemical compound belonging to the family of benzophenones. It has the molecular formula C13H7Cl2IO and a molecular weight of 377.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzophenone core, making it a halogenated derivative of benzophenone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the iodination of 3,4-dichlorobenzophenone using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 3,4-Dichloro-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the halogens.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroxy derivatives or dehalogenated compounds.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3,4-Dichloro-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2’-iodobenzophenone involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzophenone: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
2-Iodobenzophenone: Contains only the iodine atom without the chlorine atoms, affecting its reactivity and applications.
4-Chloro-2’-iodobenzophenone: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
3,4-Dichloro-2’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKVFVHLPQLOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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